3-(Pyridin-4-yl)propanethioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

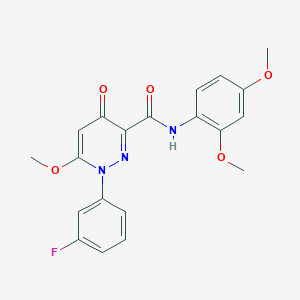

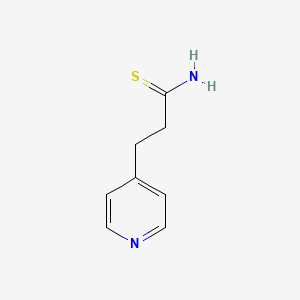

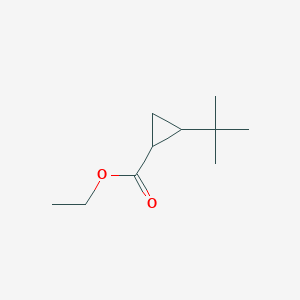

3-(Pyridin-4-yl)propanethioamide, also known as PPTA, is a chemical compound with the molecular formula C8H10N2S and a molecular weight of 166.25 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 3-(Pyridin-4-yl)propanethioamide is 1S/C8H10N2S/c9-8(11)2-1-7-3-5-10-6-4-7/h3-6H,1-2H2,(H2,9,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-(Pyridin-4-yl)propanethioamide is a powder at room temperature .Applications De Recherche Scientifique

Glycolysis Inhibition in Cancer Research

3-(Pyridin-4-yl)propanethioamide has been studied for its potential role as a glycolysis inhibitor. This application is particularly relevant in cancer research, where inhibiting glycolysis can suppress the proliferation of cancer cells that rely on this metabolic pathway for energy production . The compound has shown promise when combined with other inhibitors, suggesting a potential for multi-targeted cancer therapy strategies.

Antiviral Activity

In the field of pharmacology, derivatives of 3-(Pyridin-4-yl)propanethioamide have been synthesized and evaluated for their antiviral properties. Notably, studies have indicated that these compounds exhibit activity against the vaccinia virus, which is a member of the orthopoxvirus family . This suggests a potential use for these compounds in the development of new antiviral drugs.

Photophysical Properties for Material Science

The structural analogs of 3-(Pyridin-4-yl)propanethioamide have been explored for their intriguing photophysical behaviors, such as fluorescence and phosphorescence . These properties are highly valuable in materials science for the development of organic materials with potential applications in optoelectronics and sensing technologies.

Biological Activity in Medicinal Chemistry

Pyrrolo[3,4-c]pyridine derivatives, which are structurally related to 3-(Pyridin-4-yl)propanethioamide, have been extensively reviewed for their broad spectrum of biological activities . These activities include analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects, highlighting the compound’s significance in medicinal chemistry.

Chemical Synthesis and Reactivity

3-(Pyridin-4-yl)propanethioamide serves as a building block in chemical synthesis, contributing to the formation of various heterocyclic compounds . Its reactivity allows for the creation of novel compounds with potential applications in drug development and other chemical industries.

Protein Biology and Bioactive Small Molecules

In biology, 3-(Pyridin-4-yl)propanethioamide is recognized for its role in protein biology as part of bioactive small molecules. It can be used to study protein interactions and functions, which is crucial for understanding biological processes and designing therapeutic agents.

Safety and Hazards

The safety information for 3-(Pyridin-4-yl)propanethioamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

3-pyridin-4-ylpropanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c9-8(11)2-1-7-3-5-10-6-4-7/h3-6H,1-2H2,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWYYFYHSDFIBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-4-yl)propanethioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2583291.png)

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2583294.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide](/img/structure/B2583296.png)

![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2583297.png)

![5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2583304.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583308.png)

![(E)-3-[(5-methyl-1H-pyrazol-3-yl)amino]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2583311.png)